

experimental protocol for the synthesis of 2-Morpholinoisonicotinic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Morpholinoisonicotinic acid

Cat. No.: B1272031

[Get Quote](#)

Application Note: Synthesis of 2-Morpholinoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **2-Morpholinoisonicotinic acid**, a key intermediate in the development of various pharmaceutical compounds. The described methodology is adapted from established procedures for the synthesis of its structural isomer, 2-morpholinonicotinic acid, and follows a reliable three-step reaction sequence.

Introduction

2-Morpholinoisonicotinic acid is a substituted pyridine carboxylic acid derivative with potential applications in medicinal chemistry and drug discovery. Its synthesis is crucial for the exploration of new chemical entities with therapeutic potential. The protocol outlined below describes a robust and reproducible method for the preparation of this compound, starting from commercially available 2-chloroisonicotinic acid. The synthesis involves an initial esterification, followed by a nucleophilic aromatic substitution with morpholine, and concluding with the hydrolysis of the ester to yield the final product.

Overall Reaction Scheme

The synthesis of **2-Morpholinoisonicotinic acid** proceeds through the following three steps:

- Esterification: Protection of the carboxylic acid group of 2-chloroisonicotinic acid as a methyl ester.
- Nucleophilic Aromatic Substitution: Reaction of methyl 2-chloroisonicotinate with morpholine to introduce the morpholino group.
- Hydrolysis: Deprotection of the methyl ester to yield the final **2-Morpholinoisonicotinic acid**.

Experimental Protocols

Step 1: Synthesis of Methyl 2-Chloroisonicotinate

This step involves the esterification of 2-chloroisonicotinic acid to protect the carboxylic acid functionality.

Materials and Reagents:

Reagent	Formula	Molar Mass (g/mol)	Quantity	Moles (mmol)
2-Chloroisonicotinic acid	C ₆ H ₄ ClNO ₂	157.56	5.0 g	31.7
Thionyl chloride (SOCl ₂)	SOCl ₂	118.97	3.0 mL	41.2
Methanol (MeOH)	CH ₃ OH	32.04	50 mL	-
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	50 mL	-
Triethylamine (Et ₃ N)	C ₆ H ₁₅ N	101.19	5.3 mL	38.1

Procedure:

- Suspend 2-chloroisonicotinic acid (5.0 g, 31.7 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Slowly add thionyl chloride (3.0 mL, 41.2 mmol) to the suspension at room temperature.
- Heat the mixture to reflux and stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and carefully add methanol (50 mL).
- Add triethylamine (5.3 mL, 38.1 mmol) dropwise to the mixture at 0-5 °C in an ice bath and stir for an additional 30 minutes.
- Remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-chloroisonicotinate.

Expected Outcome:

Product	Appearance	Yield (%)	Purity (%)	Analytical Data
Methyl 2-chloroisonicotinate	Light yellow solid	~95	>98	MS (ESI): m/z 172.0 [M+H] ⁺

Step 2: Synthesis of Methyl 2-Morpholinoisonicotinate

This step involves the nucleophilic substitution of the chlorine atom with morpholine.

Materials and Reagents:

Reagent	Formula	Molar Mass (g/mol)	Quantity	Moles (mmol)
Methyl 2-chloroisonicotinate	$C_7H_6ClNO_2$	171.58	5.4 g	31.5
Morpholine	C_4H_9NO	87.12	5.5 g	63.1
N,N-Dimethylformamide (DMF)	C_3H_7NO	73.09	50 mL	-

Procedure:

- Dissolve methyl 2-chloroisonicotinate (5.4 g, 31.5 mmol) in N,N-dimethylformamide (50 mL) in a round-bottom flask.
- Add morpholine (5.5 g, 63.1 mmol) to the solution.
- Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
- After completion, cool the mixture to room temperature and pour it into ice-water (200 mL).
- Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
- Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-morpholinoisonicotinate.

Expected Outcome:

Product	Appearance	Yield (%)	Purity (%)	Analytical Data
Methyl 2-morpholinoisonicotinate	Yellow solid	~90	>97	MS (ESI): m/z 223.1 [M+H] ⁺

Step 3: Synthesis of 2-Morpholinoisonicotinic Acid

This final step involves the hydrolysis of the methyl ester to the carboxylic acid.

Materials and Reagents:

Reagent	Formula	Molar Mass (g/mol)	Quantity	Moles (mmol)
Methyl 2-morpholinoisonicotinate	C ₁₁ H ₁₄ N ₂ O ₃	222.24	6.3 g	28.3
Sodium hydroxide (NaOH)	NaOH	40.00	2.3 g	57.5
Water (H ₂ O)	H ₂ O	18.02	50 mL	-
Hydrochloric acid (HCl)	HCl	36.46	As needed	-

Procedure:

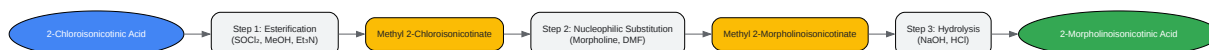
- Dissolve methyl 2-morpholinoisonicotinate (6.3 g, 28.3 mmol) in a solution of sodium hydroxide (2.3 g, 57.5 mmol) in water (50 mL).
- Heat the mixture to reflux and stir for 2-3 hours. Monitor the disappearance of the starting material by TLC.
- Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated hydrochloric acid.

- The product will precipitate out of the solution.
- Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain **2-Morpholinoisonicotinic acid**.

Expected Outcome:

Product	Appearance	Yield (%)	Purity (%)	Analytical Data
2-Morpholinoisonicotinic acid	White to off-white solid	~93	>98	MS (ESI): m/z 209.1 [M+H] ⁺

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Morpholinoisonicotinic acid**.

Characterization Data

The final product, **2-Morpholinoisonicotinic acid**, should be characterized by standard analytical techniques to confirm its identity and purity.

Analysis	Expected Results
Melting Point	To be determined experimentally.
^1H NMR	Peaks corresponding to the morpholine and pyridine ring protons. The carboxylic acid proton will appear as a broad singlet.
^{13}C NMR	Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS)	$[\text{M}+\text{H}]^+$ peak at m/z 209.1, confirming the molecular weight.
Purity (HPLC)	>98%

Safety Precautions

- All experimental procedures should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
- Thionyl chloride and hydrochloric acid are corrosive and should be handled with extreme care.
- Organic solvents are flammable and should be kept away from ignition sources.

This protocol provides a comprehensive guide for the synthesis of **2-Morpholinoisonicotinic acid**. Researchers should adapt the procedure as necessary based on their laboratory conditions and available equipment.

- To cite this document: BenchChem. [experimental protocol for the synthesis of 2-Morpholinoisonicotinic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1272031#experimental-protocol-for-the-synthesis-of-2-morpholinoisonicotinic-acid\]](https://www.benchchem.com/product/b1272031#experimental-protocol-for-the-synthesis-of-2-morpholinoisonicotinic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com